Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring, a morpholine moiety, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the intermediate compound is reacted with morpholine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the thiophene ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives and morpholine-containing compounds. Similar compounds include:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical reactivity and biological activities.
Morpholine-based compounds: Compounds containing the morpholine moiety may have comparable pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-16(15-6-4-14(2)5-7-15)13-27-19(18)21-17(23)12-22-8-10-25-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUNILEYBBZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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